molecular formula C18H14N2O2 B140005 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile CAS No. 125369-76-8

5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile

Cat. No. B140005
M. Wt: 290.3 g/mol
InChI Key: UPYKHGUZZKOQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.

Mechanism Of Action

The mechanism of action of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is complex and not fully understood. However, it is known to undergo a photochemical reaction when exposed to light, resulting in the formation of a highly reactive species. This reactive species can interact with various cellular components, leading to the detection of ROS or the induction of cell death in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile are dependent on its specific application. As a fluorescent probe, it has been shown to selectively detect ROS in cells, providing insight into oxidative stress and inflammation. As a photosensitizer, it has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is its selectivity for ROS detection and its ability to induce cell death in cancer cells. Additionally, its fluorescent properties make it a useful tool for imaging cellular processes. However, its photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unintended reactions.

Future Directions

There are several potential future directions for research on 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain inflammatory enzymes. Additionally, further studies on its mechanism of action could lead to the development of more effective cancer therapies. Finally, its use as a tool for the study of protein-protein interactions could lead to a better understanding of cellular signaling pathways.

Synthesis Methods

The synthesis of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-nitrobenzaldehyde, 4-methylbenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.

Scientific Research Applications

5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.

properties

CAS RN

125369-76-8

Product Name

5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

(2E,4E)-2-(4-methylphenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile

InChI

InChI=1S/C18H14N2O2/c1-14-9-11-15(12-10-14)17(13-19)7-4-6-16-5-2-3-8-18(16)20(21)22/h2-12H,1H3/b6-4+,17-7-

InChI Key

UPYKHGUZZKOQBB-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N

SMILES

CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N

Canonical SMILES

CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N

synonyms

5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.